molecular formula C6H3FINO2 B142876 3-Fluoro-2-iodopyridine-4-carboxylic acid CAS No. 153035-09-7

3-Fluoro-2-iodopyridine-4-carboxylic acid

Cat. No. B142876
CAS RN: 153035-09-7
M. Wt: 267 g/mol
InChI Key: WMTJOHUCCVVQSY-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodopyridine-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the family of pyridines and is characterized by the presence of a fluorine and iodine atom in its structure. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Scientific Research Applications

1. Synthesis and Functionalization of Halopyridines

3-Fluoro-2-iodopyridine-4-carboxylic acid and its derivatives are valuable in the synthesis of various halopyridines, which are crucial building blocks in pharmaceutical research. For instance, they have been used in the regiochemical functionalization of trihalopyridines, allowing the selective introduction of functional groups in specific positions of the pyridine ring. This flexibility in functionalization provides a path for creating a wide variety of new structures, potentially valuable for drug development (Bobbio & Schlosser, 2001).

2. Synthesis of Antibacterial Agents

Research has indicated the potential of this compound derivatives in the synthesis of antibacterial agents. Specifically, pyridonecarboxylic acids, synthesized using these derivatives, have shown promising antibacterial activity. This application is significant in medicinal chemistry for developing new antibiotics (Egawa et al., 1984).

3. Applications in Organometallic Chemistry

The derivatives of this compound are utilized in metalation studies. For example, iodopyridines derived from these compounds have been metalated using various reagents, leading to the synthesis of polysubstituted pyridines. These studies are essential in organometallic chemistry, contributing to the development of new synthetic methodologies (Rocca et al., 1993).

4. Chiral Solvating Agents

Compounds based on this compound have been explored for their utility as chiral solvating agents. These agents are crucial for distinguishing between the enantiomers of various carboxylic acids, an important application in stereochemistry and drug development (Cuevas, Ballester & Pericàs, 2005).

5. Synthesis of Functionalized Contact Lens Materials

The derivatives of this compound have been investigated for their potential in the production of contact lenses. Their incorporation into soft contact lens materials has been studied to enhance the optical and physical properties of these lenses (Kim & Sung, 2015).

properties

IUPAC Name

3-fluoro-2-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTJOHUCCVVQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376281
Record name 3-fluoro-2-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153035-09-7
Record name 3-fluoro-2-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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